molecular formula C9H7NO4 B019240 4-Nitrocinnamic acid CAS No. 619-89-6

4-Nitrocinnamic acid

Cat. No. B019240
CAS RN: 619-89-6
M. Wt: 193.16 g/mol
InChI Key: XMMRNCHTDONGRJ-ZZXKWVIFSA-N
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Description

Synthesis Analysis

The synthesis of zinc(II) complexes with 4-nitrocinnamic acid is reported through a one-pot synthesis method. This involves reacting sodium 4-nitrocinnamate with zinc acetate in an aqueous medium, characterized using techniques like FT-IR, NMR, and single crystal X-ray diffraction. These complexes show potential in DNA interaction and alkaline phosphatase (ALP) inhibition, indicating a significant role in biochemical applications (Hafeez et al., 2014).

Molecular Structure Analysis

The molecular structure of zinc(II) complexes with 4-nitrocinnamic acid reveals distorted octahedral geometry for some complexes, while others show a tetrahedral structure. The carboxylate coordination varies between bidentate and monodentate across different complexes, influencing their interaction with DNA and enzymes (Hafeez et al., 2014).

Chemical Reactions and Properties

The study of zinc(II) complexes with 4-nitrocinnamic acid indicates strong electrostatic binding with DNA, evidenced by techniques like cyclic voltammetry, viscometry, and UV-visible spectroscopy. The diffusion coefficients of these complexes decrease upon DNA addition, highlighting their strong interaction and binding constants with DNA. This implies a significant role in DNA-binding applications and possibly in the design of DNA-targeting drugs (Hafeez et al., 2014).

Scientific Research Applications

  • Summary of the Application : 4-Nitrocinnamic Acid (4-NA) has been found to inhibit Xanthine Oxidase (XO), an enzyme that plays a crucial role in the conversion of hypoxanthine to xanthine and xanthine to uric acid . This inhibition can help control the level of uric acid in the body, which is beneficial for conditions like gout and hyperuricemia .
  • Methods of Application or Experimental Procedures : The effects of 4-NA on XO were evaluated using kinetic analysis, docking simulations, and in vivo study . Among the compounds tested, 4-NA exhibited the most potent inhibitory effects, with an IC 50 value of 23.02 ± 0.12 μmol/L . The kinetic study revealed that 4-NA inhibited XO in a reversible and noncompetitive manner . Moreover, fluorescence spectra analysis demonstrated that 4-NA could spontaneously form complexes with XO, referred to as 4-NA–XO complexes .
  • Results or Outcomes : The presence of the nitro group in 4-NA was found to be essential for enhancing XO inhibition . Molecular docking studies provided insight into the optimal binding conformation, indicating that 4-NA is located at the bottom outside the catalytic center through the formation of three hydrogen bonds . Furthermore, animal studies confirmed that the inhibitory effects of 4-NA on XO resulted in a significant reduction of serum uric acid level in hyperuricemia mice .

properties

IUPAC Name

(E)-3-(4-nitrophenyl)prop-2-enoic acid
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InChI

InChI=1S/C9H7NO4/c11-9(12)6-3-7-1-4-8(5-2-7)10(13)14/h1-6H,(H,11,12)/b6-3+
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InChI Key

XMMRNCHTDONGRJ-ZZXKWVIFSA-N
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Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)[N+](=O)[O-]
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Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)O)[N+](=O)[O-]
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Molecular Formula

C9H7NO4
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DSSTOX Substance ID

DTXSID1060710, DTXSID301043547
Record name 2-Propenoic acid, 3-(4-nitrophenyl)-
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Record name (2E)-3-(4-nitrophenyl)prop-2-enoic acid
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Molecular Weight

193.16 g/mol
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Physical Description

Yellow powder; [Alfa Aesar MSDS]
Record name p-Nitrocinnamic acid
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Product Name

4-Nitrocinnamic acid

CAS RN

882-06-4, 619-89-6
Record name trans-4-Nitrocinnamic acid
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Record name (E)-p-Nitrocinnamic acid
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Record name 2-Propenoic acid, 3-(4-nitrophenyl)-
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
320
Citations
ST Hafeez, S Ali, MN Tahir, M Iqbal… - Journal of Coordination …, 2014 - Taylor & Francis
We report one-pot synthesis of zinc(II) complexes with 4-nitrocinnamic acid (HL), [ZnL 2 (H 2 O) 2 ] (1), [ZnL 2 (DMSO) 2 ] (2) and [Zn(en) 2 (H 2 O) 2 ]L 2 (H 2 O) 2 (3), where DMSO = …
Number of citations: 19 www.tandfonline.com
Y Cui, YH Hu, F Yu, J Zheng, LS Chen, QX Chen… - International journal of …, 2017 - Elsevier
… , 4-ethoxycinnamic acid and 4-nitrocinnamic acid) on tyrosinase catalyzing the substrates, … ), 4-ethoxycinnamic acid (4-ECA) and 4-nitrocinnamic acid (4-NCA) had inhibitory effects on …
Number of citations: 32 www.sciencedirect.com
J Sakowski, I Sattler, M Schlitzer - Bioorganic & medicinal chemistry, 2002 - Elsevier
… -5-aminobenzophenones 3 using 4-nitrocinnamic acid chloride. Intermediates 3 were … , the resulting amine 6 was acylated by 4-nitrocinnamic acid chloride. After removal of the …
Number of citations: 12 www.sciencedirect.com
H Ulrich, AAR Sayigh - The Journal of Organic Chemistry, 1966 - ACS Publications
… included the exclusive formation of the íransstilbene II from I, the failure of I to form its cis isomer under the reaction conditions, and the failure of both a-phenyl-írans-4-nitrocinnamic acid …
Number of citations: 6 pubs.acs.org
J Chen, S Yu, Z He, D Zhu, X Cai, Z Ruan… - Current Pharmaceutical …, 2023 - europepmc.org
Background Cinnamic acid and its derivatives have gained significant attention in recent medicinal research due to their broad spectrum of pharmacological properties. However, the …
Number of citations: 2 europepmc.org
R Ketcham, D Jambotkar… - The Journal of Organic …, 1962 - ACS Publications
… Decarboxylation of either a-(4-methoxyphenyl)-¿ rans-4-nitrocinnamic acid or a-(4-nitrophenyl)-¿ rans-4-methoxycinnamic acid yielded only trans-4-nitro-4'-methoxystilbene (II) rather …
Number of citations: 76 pubs.acs.org
A Wolska, MT Klepka, W Ferenc… - X‐Ray …, 2015 - Wiley Online Library
… Moreover, the Cu(II) complex with 4-nitrocinnamic acid has been synthesized and characterized. In this compound, a square geometry around metal cation is formed by the carboxylate …
M Piwowarczyk, I Korbecka, J Sokolnicki… - Phase …, 2019 - Taylor & Francis
… 4-nitrocinnamic acid (column A in Figure 1) was prepared by dissolving 4-… The 4-nitrocinnamic acid was filtered off on a Büchner funnel using vacuum suction, washed with small …
Number of citations: 2 www.tandfonline.com
RB Moodie, K Schofield, PG Taylor… - Journal of the Chemical …, 1981 - pubs.rsc.org
… The acidity dependences of the rates of reaction of ethyl 4-nitrocinnamate, 4-nitrocinnamic acid, ethyl … Similar processes have been detected in the cases of 4-nitrocinnamic acid and P,rl-…
Number of citations: 8 pubs.rsc.org
A Leitzke, E Reisz, R Flyunt… - Journal of the Chemical …, 2001 - pubs.rsc.org
… This also holds for 4-methoxycinnamic acid (data not shown), while in the case of 4-nitrocinnamic acid some formic acid instead of glyoxylic acid (plus CO 2 , not determined here) is …
Number of citations: 82 pubs.rsc.org

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